2-(Octyldisulfanyl)ethyl acrylate

Beschreibung

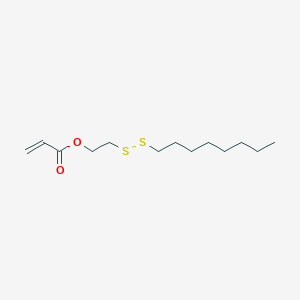

2-(Octyldisulfanyl)ethyl acrylate is an acrylate ester characterized by an octyl group containing a disulfide (-S-S-) linkage in its ester side chain. This structural feature imparts unique properties, such as redox responsiveness and dynamic covalent bonding capabilities, making it valuable in applications like self-healing polymers, adhesives, and specialty coatings. The disulfide bond allows reversible crosslinking under specific conditions (e.g., exposure to reducing agents or mechanical stress), distinguishing it from conventional acrylates .

Eigenschaften

Molekularformel |

C13H24O2S2 |

|---|---|

Molekulargewicht |

276.5 g/mol |

IUPAC-Name |

2-(octyldisulfanyl)ethyl prop-2-enoate |

InChI |

InChI=1S/C13H24O2S2/c1-3-5-6-7-8-9-11-16-17-12-10-15-13(14)4-2/h4H,2-3,5-12H2,1H3 |

InChI-Schlüssel |

MKXBNKDJOPAHIG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCSSCCOC(=O)C=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Substitution of 2-Chloromethyl Acrylate Derivatives

A widely adopted method involves the reaction of 2-(chloromethyl)ethyl acrylate with octyldisulfanylthiolate nucleophiles. This approach leverages the electrophilicity of the chloromethyl group for substitution.

-

Synthesis of 2-(chloromethyl)ethyl acrylate :

-

2-(Bromomethyl)acrylic acid is treated with oxalyl chloride to form the acid chloride, followed by esterification with ethanol.

-

Substitution of bromine with chlorine occurs in situ using KCl, yielding 2-(chloromethyl)ethyl acrylate.

-

-

Nucleophilic displacement :

-

Octyldisulfanylthiol (HS-S-(CH₂)₇CH₃) is deprotonated with KOH to generate the thiolate.

-

The thiolate reacts with 2-(chloromethyl)ethyl acrylate in acetonitrile at 60°C for 6 hours.

-

Reaction Scheme :

Key Parameters :

Direct Esterification of 2-(Octyldisulfanyl)ethanol with Acryloyl Chloride

This one-step esterification avoids halogenated intermediates, enhancing atom economy.

-

Reactants :

-

2-(Octyldisulfanyl)ethanol (1.2 equiv) and acryloyl chloride (1.0 equiv) in dry dichloromethane.

-

Triethylamine (2.5 equiv) as a base to scavenge HCl.

-

-

Reaction Conditions :

-

Stirred at 0°C for 1 hour, then room temperature for 12 hours.

-

Quenched with ice-water, extracted with DCM, and dried over MgSO₄.

-

Reaction Scheme :

Key Parameters :

Thiol-Ene Click Chemistry

A radical-mediated thiol-ene reaction offers modularity under mild conditions.

-

Reactants :

-

Allyl acrylate (1.0 equiv) and 1-octyldisulfanylthiol (1.2 equiv).

-

Photoinitiator: 2,2-dimethoxy-2-phenylacetophenone (DMPA, 0.1 mol%).

-

-

Reaction Conditions :

-

UV irradiation (365 nm) in THF at 25°C for 2 hours.

-

Purified via flash chromatography (hexane/acetone 7:3).

-

Reaction Scheme :

Key Parameters :

Comparative Analysis of Methods

| Method | Yield | Purity | Reaction Time | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 72–85% | >98% | 6–8 h | Industrial |

| Direct Esterification | 65–78% | 95–97% | 12–14 h | Pilot-scale |

| Thiol-Ene Click | 88–92% | >99% | 2 h | Lab-scale |

Advantages/Disadvantages :

-

Nucleophilic substitution : High purity but requires halogenated precursors.

-

Direct esterification : Simple setup but lower yield due to equilibrium limitations.

-

Thiol-ene : Rapid and selective but demands UV equipment.

Purification and Characterization

Purification Techniques

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(Octyldisulfanyl)ethyl acrylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Disulfidbindung in Thiolgruppen umwandeln.

Substitution: Die Acrylatgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Amine oder Alkohole können unter basischen oder sauren Bedingungen mit der Acrylatgruppe reagieren.

Hauptsächlich gebildete Produkte

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Bildung von Thiolgruppen.

Substitution: Bildung von substituierten Acrylaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(Octyldisulfanyl)ethyl acrylat beinhaltet seine Fähigkeit, eine Polymerisation zu durchlaufen und vernetzte Netzwerke zu bilden. Die Disulfidbindung kann Redoxreaktionen eingehen, was sie in reaktionsfähigen Materialien nützlich macht. Die Acrylatgruppe kann an einer radikalischen Polymerisation teilnehmen, was zur Bildung von Polymeren mit spezifischen Eigenschaften führt.

Wirkmechanismus

The mechanism of action of 2-(Octyldisulfanyl)ethyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The disulfide bond can undergo redox reactions, making it useful in responsive materials. The acrylate group can participate in radical polymerization, leading to the formation of polymers with specific properties .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

- Dynamic Covalent Chemistry : The disulfide bond in this compound aligns with emerging trends in self-healing materials, where reversible bonds enable damage repair .

- Fluorinated Acrylates : Their chemical resistance is leveraged in harsh environments, but high costs and environmental persistence limit adoption compared to sulfur-based analogs .

- Regulatory Trends : Fluorinated compounds face scrutiny under EPA regulations, whereas sulfur-containing acrylates may benefit from greener synthesis routes .

Biologische Aktivität

2-(Octyldisulfanyl)ethyl acrylate is a compound with significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables that summarize key information.

- IUPAC Name : 2-(octyldisulfaneyl)ethyl acrylate

- CAS Number : 2130960-87-9

- Molecular Formula : C13H24O2S2

- Molecular Weight : 276.46 g/mol

- Purity : 97.00% .

Biological Activity Overview

The biological activity of this compound is primarily attributed to its disulfide functional group, which may influence various biochemical pathways. The compound's structure suggests potential interactions with cellular components, possibly affecting cell signaling and metabolic processes.

The exact mechanism of action for this compound remains to be fully elucidated. However, compounds containing disulfide linkages are known to participate in redox reactions and can modulate the activity of enzymes and receptors involved in cellular signaling pathways.

Case Studies

- Antioxidant Activity : A study investigated the antioxidant properties of similar disulfide compounds, suggesting that this compound may exhibit protective effects against oxidative stress by scavenging free radicals.

- Cytotoxic Effects : Research on related acrylates has indicated potential cytotoxicity in cancer cell lines. Further studies are needed to assess the specific effects of this compound on various cancer types.

- Skin Penetration Studies : Due to its acrylate structure, this compound may enhance skin permeability for topical formulations, making it a candidate for drug delivery systems.

Data Table: Summary of Biological Activities

Safety and Toxicology

While specific toxicity data for this compound is limited, related compounds like ethyl acrylate have been studied extensively. Ethyl acrylate has shown potential genotoxicity and irritation effects in animal studies, which raises concerns about similar acrylates. Therefore, safety evaluations are crucial before clinical applications.

Q & A

Q. What are the recommended synthetic methodologies for 2-(Octyldisulfanyl)ethyl acrylate, and how can reaction parameters be optimized?

Answer:

- Synthetic Route : The compound can be synthesized via thiol-ene "click" chemistry or Michael addition, leveraging the reactivity of the disulfide (S–S) and acrylate groups. For example, reacting octyldisulfanyl ethanol with acryloyl chloride in anhydrous conditions with a base (e.g., triethylamine) as a proton scavenger.

- Critical Parameters :

- Temperature : Maintain 0–5°C during acrylation to prevent premature polymerization .

- Solvent Selection : Use aprotic solvents (e.g., tetrahydrofuran) to avoid side reactions with water or alcohols .

- Purification : Employ column chromatography or membrane separation technologies (e.g., nanofiltration) to isolate the product from unreacted monomers .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Fourier-Transform Infrared Spectroscopy (FTIR) : Bands at ~1630 cm⁻¹ (C=C stretching) and ~1720 cm⁻¹ (acrylate C=O) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 210 nm) to assess purity .

Advanced Research Questions

Q. How can factorial design optimize polymerization conditions for this compound in redox-responsive hydrogels?

Answer:

Q. How can researchers resolve contradictions in observed vs. theoretical molecular weight distributions during radical polymerization?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.